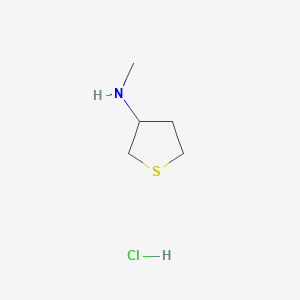
Fmoc-2-Me-Nle-OH
Overview
Description
Fmoc-2-Me-Nle-OH, also known as Fmoc-N-Me-Leu-OH or N-α-Fmoc-N-α-methyl-L-leucine, is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc SPPS .
Molecular Structure Analysis
The molecular formula of this compound is C22H25NO4 . Its molecular weight is 367.44 . The InChI string representation of its structure is1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 . Physical And Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 113-116 °C or 114-121 °C . It is soluble in DMF .Scientific Research Applications
Antibacterial Composite Materials
Research has highlighted the utilization of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for creating antibacterial and anti-inflammatory composite materials. These materials showcase significant antibacterial capabilities, with the ability to inhibit and hinder bacterial growth without being cytotoxic towards mammalian cell lines. This innovative approach leverages the intrinsic antibacterial properties of self-assembling building blocks and presents a new pathway for enhancing biomedical materials (Schnaider et al., 2019).
Hydrogel Formation and Fluorescence Properties
Fmoc-Phe-OH, another Fmoc-protected amino acid, has been used to form stable, transparent hydrogels that serve as a matrix for fluorescent few-atom silver nanoclusters. These hydrogels, formed at minimal concentrations, provide a three-dimensional structure that stabilizes the silver nanoclusters, offering interesting fluorescent properties such as large Stokes shifts and narrow emission bandwidths. Such hydrogels have potential applications in biosensing and nanotechnology due to their stability and unique fluorescence characteristics (Roy & Banerjee, 2011).
Hybrid Nanomaterials with Carbon Nanotubes
Fmoc-protected amino acid-based hydrogels have also been used to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid hydrogels with enhanced thermal stability and mechanical properties. These hybrid materials, characterized by improved conductivity and elasticity, showcase the potential for creating advanced nanocomposites suitable for various applications, including electronics and biomaterials (Roy & Banerjee, 2012).
Supramolecular Gels and Antimicrobial Activity
Supramolecular hydrogels based on FMOC-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, have been investigated for their antimicrobial properties. The incorporation of colloidal and ionic silver into these gels enhances their antimicrobial activity, highlighting the potential of these materials in developing new antimicrobial agents and coatings for healthcare applications (Croitoriu et al., 2021).
Self-Assembly and Hydrogelation of Fmoc-Derivatives
The self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids have been extensively studied. Research on the effect of C-terminal modifications on these processes has shown that hydrogelation is highly sensitive to solvent pH, with fluorinated derivatives exhibiting spontaneous self-assembly into fibrils that form hydrogel networks. These studies contribute to understanding the factors influencing the self-assembly and hydrogelation of Fmoc-protected amino acids, paving the way for the development of novel hydrogels with tailored properties (Ryan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHCOANGKGNSU-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



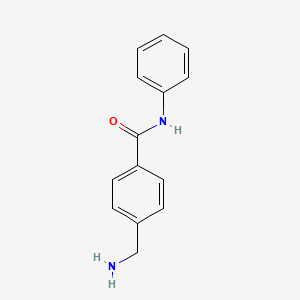
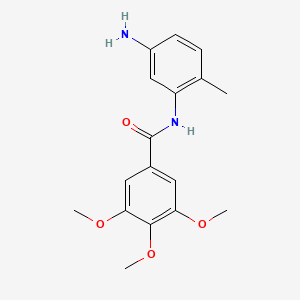
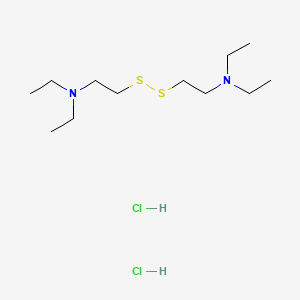
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

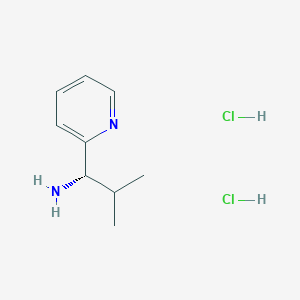
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
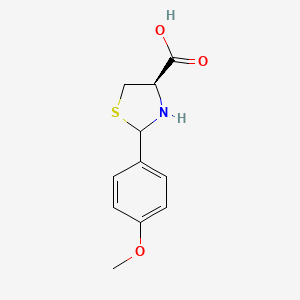
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)

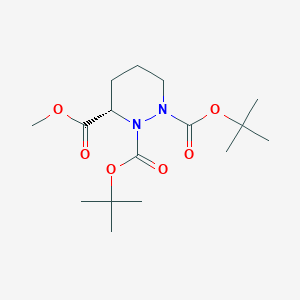
amine](/img/structure/B3117296.png)

